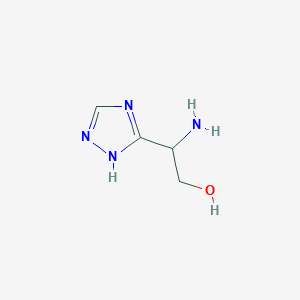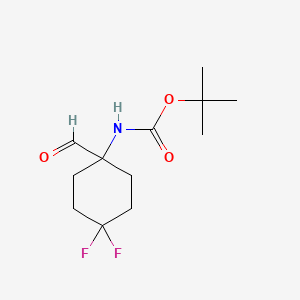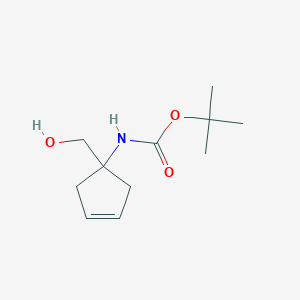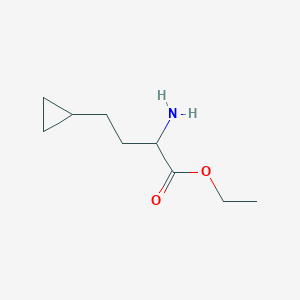
Ethyl 2-amino-4-cyclopropylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-cyclopropylbutanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-cyclopropylbutanoate typically involves the reaction of ethyl 2-bromo-4-cyclopropylbutanoate with ammonia or an amine source. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Ethyl 2-bromo-4-cyclopropylbutanoate+NH3→Ethyl 2-amino-4-cyclopropylbutanoate+HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-cyclopropylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of ethyl 2-amino-4-cyclopropylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-amino-4-cyclopropylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ethyl 2-amino-4-cyclopropylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
Ethyl 2-amino-4-cyclopropylbutanoate can be compared with other similar compounds such as:
Ethyl 2-amino-4-methylbutanoate: Lacks the cyclopropyl group, which may result in different biological activity.
Ethyl 2-amino-4-phenylbutanoate: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
ethyl 2-amino-4-cyclopropylbutanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-5-7-3-4-7/h7-8H,2-6,10H2,1H3 |
InChIキー |
RUSNOLSLPQKTMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC1CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
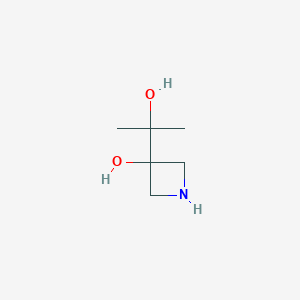
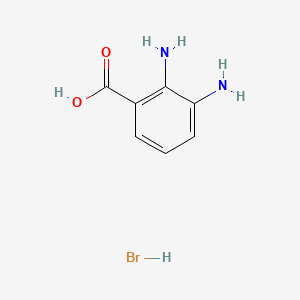
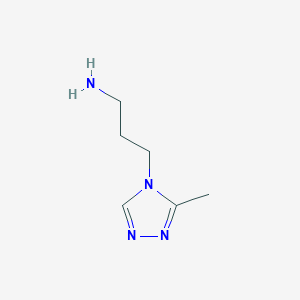
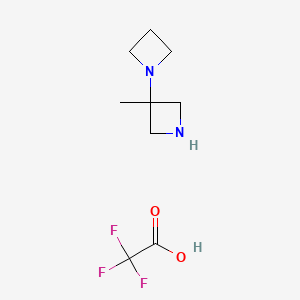
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
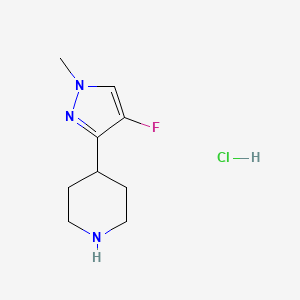
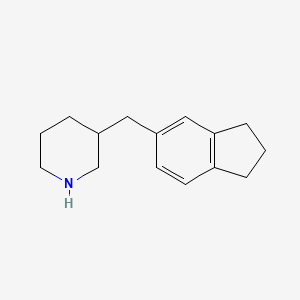
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
